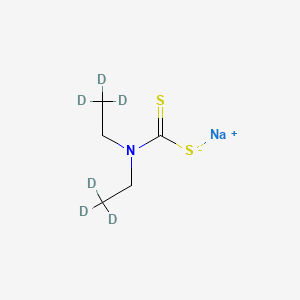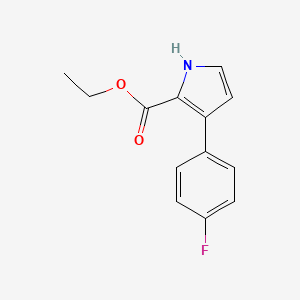
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is a chemical compound with the molecular formula C₅H₁₀NNaS₂ · 3H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to chelate metals, making it useful in a variety of chemical reactions and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate can be synthesized by reacting diethylamine with carbon disulfide and sodium hydroxide in an aqueous solution. The reaction product is then dried at 40°C to generate the final compound, which contains three molecules of crystal water in each molecule .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in large reactors where temperature, pressure, and reactant concentrations are meticulously monitored .
Análisis De Reacciones Químicas
Types of Reactions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate undergoes various chemical reactions, including:
Substitution: It reacts with metal salts to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I₂), which converts the compound into its disulfide form.
Substitution: Metal salts such as tin(II) chloride are used to form metal complexes.
Major Products Formed
Oxidation: The major product is the disulfide form of the compound.
Substitution: The major products are metal complexes, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV).
Aplicaciones Científicas De Investigación
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate involves its ability to chelate metals. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes. For example, it inhibits the induction of macrophage nitric oxide synthase by chelating copper ions, which are essential for the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but without the deuterium labeling.
Potassium N,N-diethyldithiocarbamate: Similar in function but with potassium instead of sodium.
Uniqueness
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required. This feature distinguishes it from other similar compounds and can provide additional insights in studies involving reaction mechanisms and metabolic pathways .
Propiedades
Fórmula molecular |
C5H10NNaS2 |
|---|---|
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
Clave InChI |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |
SMILES canónico |
CCN(CC)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)




